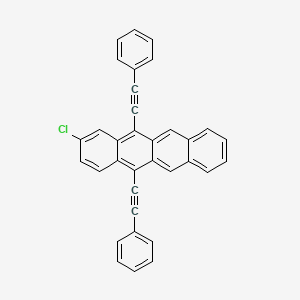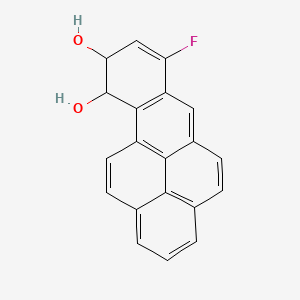
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol is a fluorinated derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is of interest due to its structural similarity to other PAHs, which are known for their environmental persistence and potential biological activity. The addition of a fluorine atom and the presence of diol groups make this compound unique and potentially useful for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol typically involves multi-step organic reactions. One common approach is the fluorination of 9,10-dihydrobenzo(a)pyrene-9,10-diol. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance during the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diol groups to other functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of fluorinated PAHs.
Biology: Investigated for its potential biological activity, including interactions with enzymes and DNA.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol involves its interaction with biological molecules. The compound can bind to DNA, potentially causing mutations or other genetic changes. It can also interact with enzymes, affecting their activity and leading to various biochemical effects. The presence of the fluorine atom and diol groups can influence the compound’s binding affinity and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: A well-known PAH with significant environmental and biological impact.
9,10-Dihydrobenzo(a)pyrene-9,10-diol: The non-fluorinated analog of the compound.
7,8,9,10-Tetrahydrobenzo(a)pyrene-7-ol: Another derivative with different functional groups.
Uniqueness
7-Fluoro-9,10-dihydrobenzo(a)pyrene-9,10-diol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This makes it a valuable compound for studying the effects of fluorination on PAHs and exploring new applications in various fields .
Propriétés
Numéro CAS |
83768-94-9 |
|---|---|
Formule moléculaire |
C20H13FO2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
7-fluoro-9,10-dihydrobenzo[a]pyrene-9,10-diol |
InChI |
InChI=1S/C20H13FO2/c21-15-9-16(22)20(23)19-13-7-6-11-3-1-2-10-4-5-12(8-14(15)19)18(13)17(10)11/h1-9,16,20,22-23H |
Clé InChI |
JUIJSYFVSJYFGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C=C5F)O)O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


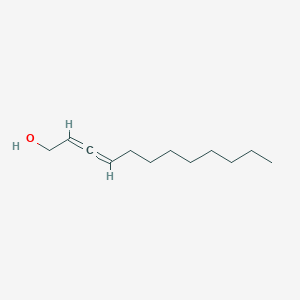
![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)
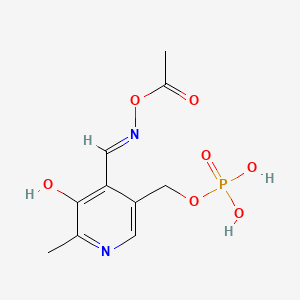
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)
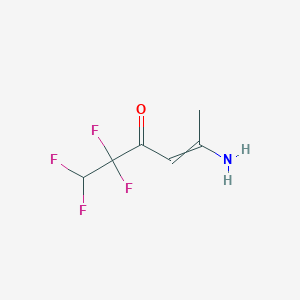
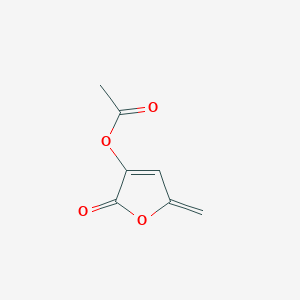


![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)
